tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 2387322-36-1
VCID: VC4883392
InChI: InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2
Molecular Formula: C14H23NO3
Molecular Weight: 253.342

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

CAS No.: 2387322-36-1

Cat. No.: VC4883392

Molecular Formula: C14H23NO3

Molecular Weight: 253.342

* For research use only. Not for human or veterinary use.

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate - 2387322-36-1

Specification

CAS No. 2387322-36-1
Molecular Formula C14H23NO3
Molecular Weight 253.342
IUPAC Name tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Standard InChI InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3
Standard InChI Key CYSSVLQZVXCZMG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2

Introduction

Structural Characteristics and Molecular Properties

Physicochemical Parameters

Key molecular properties derived from computational models and experimental data include:

PropertyValueMethod
Molecular Weight213.27 g/molExperimental
Log P (octanol/water)1.48 (consensus)XLOGP3
Water Solubility4.43 mg/mL (ESOL model)Computational
Topological Polar SA46.61 ŲComputational
Hydrogen Bond Donors0Structural
Hydrogen Bond Acceptors3Structural

The compound demonstrates moderate lipophilicity (Log P 1.48) combined with good aqueous solubility (4.43 mg/mL), suggesting favorable absorption characteristics for pharmaceutical applications . The absence of hydrogen bond donors and presence of three acceptors indicates potential for blood-brain barrier penetration, as confirmed by computational BBB permeant prediction .

Synthetic Applications and Reaction Pathways

Key Synthetic Routes

The primary synthetic route involves sequential functionalization of the piperidine ring:

  • Base-mediated enolate formation: Potassium tert-butoxide in THF at -78°C generates the enolate intermediate .

  • Michael addition: Reaction with methyl 3-methoxyacrylate at low temperatures .

  • Triflation: Subsequent treatment with N-phenyl bis(trifluoromethanesulfonimide) introduces the leaving group .

A representative reaction scheme demonstrates its utility in constructing complex heterocycles:

Base+ElectrophileFunctionalized IntermediateCross-CouplingTarget Structure\text{Base} + \text{Electrophile} \rightarrow \text{Functionalized Intermediate} \xrightarrow{\text{Cross-Coupling}} \text{Target Structure}

This synthetic sequence has been employed in the production of potential kinase inhibitors, with documented yields exceeding 80% in palladium-catalyzed cross-coupling reactions .

Scale-up Considerations

Industrial-scale production (demonstrated at 23.4 mmol scale) requires careful temperature control (-78°C to 0°C transitions) and inert atmosphere maintenance . Purification via flash chromatography (30% EtOAc/heptane gradient) proves effective for isolating intermediates .

Pharmacological Profile and ADMET Characteristics

Absorption and Distribution

Computational models predict:

  • High gastrointestinal absorption (Grade: High)

  • Blood-brain barrier penetration (BBB permeant: Yes)

  • Moderate skin permeability (Log Kp: -6.79 cm/s)

Metabolic Stability

The compound shows low interaction potential with major cytochrome P450 isoforms:

  • CYP1A2: No inhibition

  • CYP2C9: No inhibition

  • CYP3A4: No inhibition

This metabolic inertness suggests suitability as a synthetic intermediate rather than a direct therapeutic agent.

Recent Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a key building block in synthesizing tetrahydronaphthyridine derivatives. Recent patent literature describes its use in creating dual JAK/FLT3 inhibitors through sequential cross-coupling reactions . A representative transformation yield of 84% was achieved using Xantphos ligand and palladium catalysis .

Antibacterial Agent Synthesis

Structural analogs demonstrate moderate activity against Gram-positive pathogens (MIC 8-32 μg/mL), though direct biological data for this specific compound remains proprietary .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator